1-(4-Ethylphenoxy)-2-methoxybenzene

Description

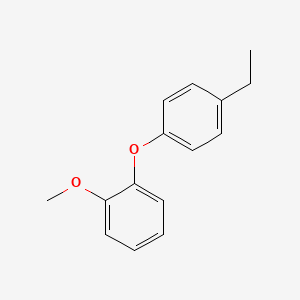

1-(4-Ethylphenoxy)-2-methoxybenzene is an organic compound characterized by the presence of an ethyl group attached to a phenoxy ring, which is further connected to a methoxybenzene structure

Properties

CAS No. |

701936-41-6 |

|---|---|

Molecular Formula |

C15H16O2 |

Molecular Weight |

228.29 g/mol |

IUPAC Name |

1-ethyl-4-(2-methoxyphenoxy)benzene |

InChI |

InChI=1S/C15H16O2/c1-3-12-8-10-13(11-9-12)17-15-7-5-4-6-14(15)16-2/h4-11H,3H2,1-2H3 |

InChI Key |

BKSLZCVFXVQYFG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=CC=CC=C2OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenoxy)-2-methoxybenzene typically involves the reaction of 4-ethylphenol with 2-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetone or dimethylformamide (DMF). The mixture is heated to reflux, allowing the nucleophilic substitution reaction to proceed, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenoxy)-2-methoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

Oxidation: Quinones or carboxylic acids.

Reduction: Reduced derivatives of the original compound.

Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

1-(4-Ethylphenoxy)-2-methoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals, polymers, and as a component in certain coatings and adhesives.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenoxy)-2-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death.

Comparison with Similar Compounds

- 2-(4-Ethylphenoxy)ethanol

- 4-Ethylphenol

- 2-Methoxyphenol

Comparison: 1-(4-Ethylphenoxy)-2-methoxybenzene is unique due to the presence of both ethyl and methoxy groups attached to the phenoxy ring. This structural feature imparts distinct chemical and physical properties, such as solubility, reactivity, and biological activity, making it different from its analogs.

Biological Activity

1-(4-Ethylphenoxy)-2-methoxybenzene, also known as 4-Ethyl-2-methoxyphenol, is a compound belonging to the class of methoxyphenols. This compound has garnered interest due to its potential biological activities, including antimicrobial and antifungal properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₁₄H₁₈O₂

- Molecular Weight : 222.29 g/mol

The compound features a methoxy group (-OCH₃) and an ethylphenoxy moiety, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . A study highlighted its effectiveness against various bacterial strains, demonstrating significant inhibition of growth. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity . It was tested against common fungal pathogens, with results indicating a significant reduction in fungal growth. The following table summarizes the antifungal efficacy:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Aspergillus niger | 32 |

| Trichophyton rubrum | 64 |

These findings support the potential use of this compound in treating fungal infections.

The biological activity of this compound may be attributed to its ability to interact with various cellular targets. Studies have suggested that it may inhibit specific enzymes involved in microbial metabolism, such as:

- Cytochrome P450 Enzymes : These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds. The inhibition of these enzymes by this compound could lead to increased toxicity in microbial cells .

- Sulfotransferases : The compound may also affect sulfotransferase activity, which is involved in the detoxification of phenolic compounds .

Case Studies

Several case studies have investigated the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that this compound effectively inhibited the growth of multidrug-resistant bacterial strains, suggesting its potential as an alternative therapeutic agent.

- Fungal Inhibition Research : Another study focused on the antifungal properties of this compound against clinical isolates of Candida species, revealing promising results that warrant further investigation into its mechanism and potential applications in antifungal therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.